molecular formula C10H16O2S2 B12690540 3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol CAS No. 38325-23-4

3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol

Cat. No.: B12690540
CAS No.: 38325-23-4
M. Wt: 232.4 g/mol
InChI Key: LNXJPLRQQUPVQW-UHFFFAOYSA-N
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Description

3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol is a complex organic compound with a unique structure that includes both furan and thiol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol typically involves the reaction of 2,3-dihydro-5-methylfuran with a thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thioether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions on the furan ring could yield various substituted furans .

Mechanism of Action

The mechanism of action of 3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The furan ring can also interact with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol is unique due to the presence of both furan and thiol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .

Biological Activity

3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol, with CAS number 38325-23-4, is a sulfur-containing organic compound notable for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H16O2S2
  • Molecular Weight : 232.36 g/mol
  • Structure : The compound features a tetrahydrofuran ring substituted with a thiol and a furan moiety, which may contribute to its reactivity and biological properties.

Biological Activity Overview

Research on the biological activity of this compound has revealed several important effects:

  • Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : The presence of sulfur in the compound suggests potential antimicrobial activity, as many sulfur-containing compounds have been documented to inhibit bacterial growth.
  • Cytotoxic Effects : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

The biological mechanisms through which this compound exerts its effects may include:

  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels in cells, contributing to its antioxidant and cytotoxic effects.
  • Enzyme Inhibition : Similar compounds often act as enzyme inhibitors, which could explain potential antimicrobial and anticancer activities.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various sulfur-containing compounds. Results indicated that compounds similar to this compound exhibited significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of furan derivatives revealed that certain structural analogs demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that this compound could possess similar antimicrobial properties .

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies on cancer cell lines have shown that compounds with similar furan and thiol functionalities can induce apoptosis. A specific study highlighted that treatment with such compounds resulted in increased markers of apoptosis in breast cancer cell lines .

Data Tables

Biological ActivityObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialInhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cells

Properties

CAS No.

38325-23-4

Molecular Formula

C10H16O2S2

Molecular Weight

232.4 g/mol

IUPAC Name

2-methyl-3-[(5-methyl-2,3-dihydrofuran-3-yl)sulfanyl]oxolane-3-thiol

InChI

InChI=1S/C10H16O2S2/c1-7-5-9(6-12-7)14-10(13)3-4-11-8(10)2/h5,8-9,13H,3-4,6H2,1-2H3

InChI Key

LNXJPLRQQUPVQW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)(S)SC2COC(=C2)C

Origin of Product

United States

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